N-(2-Furylmethyl)-N-phenylamine
Overview
Description
N-(2-Furylmethyl)-N-phenylamine, also known as 2-FMA, is an organic compound belonging to the class of amines. It is a white, crystalline solid that has a melting point of 166-168°C. 2-FMA is an important synthetic intermediate used in the synthesis of pharmaceuticals, dyes, and other compounds. It has been studied extensively for its various applications in scientific research.
Scientific Research Applications
Synthesis of Furan Derivatives
N-(2-Furylmethyl)-N-phenylamine: is utilized in the synthesis of various furan derivatives, which are valuable in the chemical industry due to their diverse applications. For example, it can be used in the one-pot Wittig synthesis of methyl-3-[5-(hydroxymethyl)-2-furyl]acrylate from fructose, which is a stable derivative of 5-hydroxymethylfurfurol (5-HMF). This compound shows promise for biological screening due to its good water solubility .
Development of Electrical Conductivity Materials
The compound has been researched within the scope of designing materials with specific functional properties, such as electrical conductivity. This is part of a broader scientific research plan aimed at creating materials with unique properties, including corrosion resistance and biological activity .
Pharmaceutical Research
In pharmaceutical research, N-(2-Furylmethyl)-N-phenylamine derivatives are explored for their potential medicinal properties. For instance, derivatives like N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)-butanamide have been synthesized and may hold promise for future drug development due to their unique chemical structure .
properties
IUPAC Name |
N-(furan-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYZEVXWZFESIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275627 | |
Record name | N-(2-Furylmethyl)-N-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-phenylamine | |
CAS RN |
4439-56-9 | |
Record name | NSC97553 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Furylmethyl)-N-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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